1-(5'-(L-Threonylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the sugar moiety. The uracil base is often synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives. The sugar moiety, beta-D-allofuranosyluronic acid, is prepared through the oxidation of the corresponding sugar alcohol.
The key step in the synthesis is the coupling of the L-threonylamino group to the 5’-position of the sugar moiety. This is typically achieved through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to avoid degradation of the sensitive sugar and uracil components.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be oxidized to form higher oxidation state derivatives.
Reduction: The uronic acid can be reduced to the corresponding sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various acylating agents or alkylating agents in the presence of a base.
Major Products:
Oxidation: Higher oxidation state derivatives of the uronic acid.
Reduction: Sugar alcohol derivatives.
Substitution: Amino-substituted derivatives with different functional groups.
Scientific Research Applications
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Industry: Used in the production of specialized biochemical reagents and as a precursor for other compounds.
Mechanism of Action
The mechanism of action of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The L-threonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The uracil moiety can participate in base-pairing interactions, influencing nucleic acid structures and functions.
Comparison with Similar Compounds
1-(beta-D-Allofuranosyluronic acid)uracil: Lacks the L-threonylamino group, resulting in different biochemical properties.
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-threonylamino group.
Uniqueness: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to the presence of the L-threonylamino group, which imparts specific biochemical properties and potential for targeted interactions with enzymes and receptors. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
93806-75-8 |
---|---|
Molecular Formula |
C14H20N4O9 |
Molecular Weight |
388.33 g/mol |
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O9/c1-4(19)6(15)11(23)17-7(13(24)25)10-8(21)9(22)12(27-10)18-3-2-5(20)16-14(18)26/h2-4,6-10,12,19,21-22H,15H2,1H3,(H,17,23)(H,24,25)(H,16,20,26)/t4?,6?,7?,8-,9+,10+,12+/m0/s1 |
InChI Key |
SBEXMQUNXZTJJN-AGRLQRAUSA-N |
Isomeric SMILES |
CC(C(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.